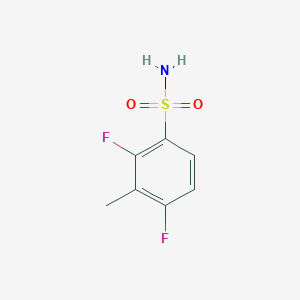

2,4-Difluoro-3-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2,4-difluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNADFFSPQOYFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2,4-Difluoro Halogenated Benzyl

m-Difluorobenzene, a halogenating agent, and paraformaldehyde react in the presence of a catalyst to produce 2,4-difluoro halogenated benzyl.

- Solvent orange 2A, paraformaldehyde, and m-difluorobenzene are added sequentially to a four-necked boiling flask.

- While stirring, a halogenating agent is slowly added, followed by the catalyst.

- The mixture is heated to reflux for 4-10 hours. High-performance liquid chromatography (HPLC) is used to confirm the reaction's completion.

- The solvent orange 2A is removed under reduced pressure to concentrate the reaction solution.

- The mixture is extracted with dichloromethane, and the organic layer is desolvated to obtain a colorless transparent liquid.

- Vacuum distillation using a refrigerant at -5°C to 0°C yields 2,4-difluoro halogenated benzyl.

- Suitable solvents include ethyl acetate, tetrahydrofuran (THF), dioxane, acetonitrile, or acetone.

- The halogenating agent can be concentrated hydrochloric acid, hydrobromic acid, or hydrogen chloride gas.

- Paraformaldehyde can be metaformaldehyde, five polyformaldehyde, or eight polyformaldehyde.

- The catalyst can be zinc chloride, iron chloride, copper chloride, or concentrated sulfuric acid.

Example: Synthesis of Compound (III)

- Add 250mL dioxane, 45.5g (1.52mol) metaformaldehydes, and 45g (0.39mol) m-difluorobenzene in a 500ml four-necked boiling flask, slowly pour into 47% hydrobromic acid 300mL (2.63mol), add 32g’s (0.20mol) under stirring Iron chloride, and mixture is slowly heated to reflux.

- The solid gradually reacts for 7 hours until dissolved and clarified. After HPLC detection confirms the reaction is complete, cool to room temperature.

- Remove dioxane under reduced pressure at 45°C to obtain a two-phase mixture.

- Add 150ml dichloromethane and extract twice, merging the organic layers.

- Dry the transparent liquid using anhydrous sodium sulfate, then suction filter.

- Decompress the filtrate, then use a refrigerant of -0°C to -5°C to subtract pressure distillation, collecting the fraction at 60°C/10mmHg to obtain a colorless transparent liquid with a yield of 85.2% and a purity of 97.8%.

Synthesis of Quaternary Ammonium Salt Compound (IV)

2,4-difluoro halogenated benzyls and solvent B are mixed, methenamine is added, heated to reflux for 2-5 hours, and then cooled to room temperature to obtain a mixture containing a white solid. The white solid, which is the quaternary ammonium salt compound, is obtained by depressurizing suction filtration and washing with toluene.

Synthesis of 2,4-Difluorobenzenemethanamine

- The quaternary ammonium salt compound is mixed with solvent C, and concentrated hydrochloric acid is added. The quality of quarternary ammonium salt compound and the volume ratio of concentrated hydrochloric acid are 1:1-1:5, the unit of quality and volume ratio is g/ml.

- The mixture is heated to reflux for 3-10 hours, and solvent C is removed under reduced pressure.

- The residue is cooled to 0°C, water is added to dissolve it, and the pH is adjusted to 7-8 with ammonia liquor.

- The product is extracted with dichloromethane, and vacuum distillation yields 2,4-difluorobenzenemethanamine.

Preparation of Benzene Sulphonamides

A multi-step process can be used for preparing benzene sulphonamides, where R represents 3,3-difluorobutyl or 3,3-difluoro-1-butenyl.

- Suitable solvents for the reaction of sulfonic acid salts include hexane, cyclohexane, chloroform, carbon tetrachloride, toluene, and chlorobenzene, with chlorobenzene being preferred.

- The reaction can be conducted between 20-130°C, but it is preferably carried out at 70-90°C in the presence of a catalytic amount of N,N-dimethylformamide.

- The reaction of the sulfonic acid chloride of the formula IV with phosphorus pentachloride is advantageously carried out in an inert solvent, such as aliphatic and aromatic hydrocarbons and halogenated hydrocarbons. Methylene chloride is the preferred solvent, and the reaction temperature should be maintained between 0-100°C, with 20-40°C being ideal.

- Phosphorus pentachloride can be used in a stoichiometric amount or with an excess of up to 20%.

- The reaction of the sulfochloride of the formula IV with phosphorus pentachloride yields a mixture of 2-(3-chloro-2-buten-1-yl) benzene sulfochloride, 2-(3-chloro-3-buten-1-yl) benzene sulfochloride, and 2-(3,3-dichlorobutyl) benzene sulfochloride.

- Suitable solvents for the reaction include diethyl ether, tetrahydrofuran, dioxane, pentane, hexane, cyclohexane, and acetonitrile.

- The reaction is advantageously carried out by passing ammonia into a solution of the benzenesulfohalide of the formula VII in one of the solvents mentioned above.

- Ammonia is used in a stoichiometric amount or with a slight excess of up to 10%.

Example 3: Preparation of 2-(3,3-dichlorobutyl) benzene sulfochloride, 2-(3-chloro-2-buten-1-yl) benzene sulfochloride, and 2-(3-chloro-3-buten-1-yl)-benzenesulfochloride Mixture

- A mixture of 13.4 g of 2-(3,3-difluorobutyl)-benzenesulfochloride, 8.6 g of 1,3-dibromo-5,5-dimethylhydantoin, and 80 ml of carbon tetrachloride is stirred at 75-80°C for 3 hours while being irradiated with a mercury vapor lamp.

- The reaction mixture is then evaporated to dryness, the residue is taken up in hexane, filtered, and the filtrate is again evaporated to dryness.

Fluoroamidation of 4,4-Difluoro-3-butenamides

Asymmetric synthesis of fluoroamidation products can be achieved via a procedure involving multiple steps.

- React α,β-unsaturated carbonyl substrate (10 mmol), B2pin2 (15 mmol, 1.5 equiv), CuCl (10 mol%), tBuOLi (15 mol%), and i-PrOH (20 mmol, 2.0 equiv) in THF (20 mL) at room temperature for 12 h.

- Evaporate the solvent, add water (20 mL) and K2CO3 (2.0 eq) to the residue, and stir the reaction at 50 °C for 6 h.

- Extract the solvent with ethyl acetate (EA). Dry the combined organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

- Purify the residue by silica gel flash column chromatography to obtain the desired gem-difluoroalkene.

To prepare gem-difluorodiene:

- Add sodium chlorodifluoroacetate (30 mmol, 1.5 equiv) to a solution of aldehyde (20 mmol, 1.0 equiv) and triphenyl phosphine (24 mmol, 1.2 equiv) in DMF (40 mL), and stir the mixture at 100 °C for 1-5 h (vigorous liberation of CO2 gas will be observed).

- After the aldehyde is consumed, cool the mixture to room temperature, add water slowly, and extract with Et2O.

- Dry the combined organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

- Purify the residue by silica gel flash column chromatography to obtain the desired gem-difluorodiene.

To obtain the desired aldehyde:

- Treat ethyl 4,4-dimethoxybutanoate (7 mmol) with TFA: H2O: CHCl3 (0.4 M) (3/1/3) at 0 °C for 1 h.

- Pour the mixture into 1M K2CO3 and DCM, and add K2CO3 (s) until the pH reaches 7.5.

- Wash the organic phase with water and brine, dry over MgSO4, and concentrate to give the desired aldehyde.

- Add ClCF2CO2Na (1.2 equiv) to an oven-dried 50 mL flask equipped with a stir bar, followed by the addition of aldehyde and PPh3 (1.2 equiv).

- Add i-Pr2NEt (116 \$$\mu\$$L, 0.6 mmol, 3.0 equiv) at room temperature, and stir the reaction mixture at 50 °C for 15 min, then add DMAP (4.8 mg, 0.04 mmol, 0.20 equiv).

- After stirring for another 30 min at 50 °C, cool the reaction mixture to room temperature, remove the solvent in vacuo, and dissolve the residue in THF: H2O (v/v 3:1, 2.4 mL).

- Cool the biphasic mixture to 0 °C, add 30 wt% aq. H2O2 (200mg, 10.0 equiv) followed by addition of LiOH (28 mg, 6.0 equiv).

- Stir the mixture at 30 °C for 6 h, cool to 0 °C, and treat the reaction mixture with 1.5 N aqueous solution of Na2SO3 (1.1 equiv), then stir at room temperature for 5 min and dilute with H2O.

- Wash the mixture with dichloromethane to remove organic impurities, acidify the remaining aqueous layer to pH = 4, and extract with EtOAc.

Análisis De Reacciones Químicas

2,4-Difluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which are electron-withdrawing groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 2,4-Difluoro-3-methylbenzenesulfonamide serves as a building block for more complex molecules. Its ability to undergo nucleophilic aromatic substitution reactions makes it valuable in the development of new compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Facilitates the introduction of various substituents |

| Hydrolysis | Can yield sulfonic acid and amine derivatives |

| Oxidation/Reduction | Can participate under specific conditions |

Biology

This compound is studied for its biological activities , particularly its potential as an antimicrobial agent . Research indicates that it may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Medicine

In medicinal chemistry, ongoing research is focused on exploring its role as a pharmaceutical intermediate . The compound's ability to interact with biological targets makes it a candidate for developing drugs aimed at treating infections or inflammatory diseases.

| Potential Therapeutic Uses | Mechanism of Action |

|---|---|

| Antimicrobial | Inhibits folic acid synthesis in bacteria |

| Anti-inflammatory | Modulates inflammatory pathways |

| Antiviral | Investigated for efficacy against viral infections |

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for modifications that enhance thermal stability and resistance to degradation.

- Example Application : Used in formulating advanced materials for electronics and coatings due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparación Con Compuestos Similares

Structural and Substituent Analysis

Key structural analogs differ in substituent positions, halogen types, and additional functional groups. Below is a comparative analysis:

Key Observations :

- Substituent Position : The 2,4-difluoro substitution in the target compound creates distinct electronic effects compared to 3,4-difluoro analogs. The 2,4 arrangement may reduce ring symmetry, influencing crystallinity and solubility .

- Halogen vs. Methyl : Bromine substituents (e.g., 4-Bromo-N-methylbenzenesulfonamide) increase molecular weight and polarizability, favoring halogen bonding, whereas the methyl group in the target compound enhances lipophilicity .

- N-Substitution : N-Methylation (e.g., 4-Fluoro-N-methylbenzenesulfonamide) improves solubility but may reduce metabolic stability compared to primary sulfonamides .

Physicochemical Properties

- Acidity (pKa): Fluorine substituents lower the pKa of the sulfonamide group by stabilizing the deprotonated form. The target compound’s pKa is expected to be ~8.5–9.5, comparable to 3,4-difluorobenzenesulfonamide (pKa ~9.0) but lower than non-fluorinated analogs (pKa ~10.2) .

- Solubility : The methyl group in the target compound reduces aqueous solubility compared to 3,4-difluorobenzenesulfonamide, but N-methylated analogs (e.g., 4-Fluoro-N-methylbenzenesulfonamide) exhibit higher solubility in polar solvents .

- Thermal Stability : Trifluoromethylsulfonyl derivatives (e.g., 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide) show lower thermal stability due to the electron-withdrawing CF₃ group, decomposing at ~150°C, whereas the target compound is stable up to ~200°C .

Actividad Biológica

Overview

2,4-Difluoro-3-methylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C7H7F2NO2S. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of folic acid synthesis in bacteria. This action is characteristic of sulfonamides, which mimic para-aminobenzoic acid (PABA) and competitively inhibit the enzyme dihydropteroate synthase involved in bacterial folate synthesis.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes, leading to reduced metabolic activity in target organisms.

- Nucleophilic Aromatic Substitution : It participates in nucleophilic aromatic substitution reactions, which can modify biological molecules and alter their function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against a range of bacteria. For instance, its efficacy was evaluated against multiple strains of pathogenic bacteria, demonstrating potent inhibition at certain concentrations .

Anti-inflammatory Effects

In vitro assays have indicated that derivatives of this compound exhibit anti-inflammatory properties. Specific studies reported IC50 values for anti-inflammatory activity comparable to established drugs like diclofenac .

Anticancer Potential

Recent research has explored the anticancer properties of sulfonamide derivatives. In particular, this compound has shown promise in inhibiting cancer cell proliferation in various models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anti-inflammatory | IC50 values comparable to diclofenac | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of sulfonamides, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited higher activity against Gram-positive strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Biochemical Interactions

The compound interacts with various biomolecules, influencing metabolic pathways and cellular functions. Its transport within cells is mediated by specific transporters that dictate its localization and accumulation.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Folate Metabolism : Inhibition of folate synthesis impacts nucleotide biosynthesis.

- Cellular Signaling : Modulation of signaling pathways through enzyme inhibition can lead to altered cell responses.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-difluoro-3-methylbenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically begins with benzenesulfonyl chloride derivatives. Fluorination is achieved via electrophilic substitution using fluorine-directing groups (e.g., nitro or methyl groups). For example, sulfonation of 3-methylbenzene derivatives followed by selective fluorination at the 2- and 4-positions using HF or DAST (diethylaminosulfur trifluoride) yields the target compound. Purification involves recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate eluent). Purity is validated via HPLC (>98%) and melting point analysis .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR confirm substituent positions and purity (e.g., δ 7.2–7.8 ppm for aromatic protons, −110 to −120 ppm for fluorine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 193.17) .

- X-ray Diffraction (XRD) : Determines crystal structure and confirms regiochemistry .

Q. What are the primary research applications of this compound in biological studies?

- Methodological Answer :

- Carbonic Anhydrase Inhibition : Acts as a scaffold for designing isoform-selective inhibitors. Activity is assessed via stopped-flow CO hydration assays (IC values in nM range) .

- Metal Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu, Zn) for catalytic or sensor applications. Stability constants are measured via potentiometric titrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to optimize this compound derivatives for enzyme inhibition?

- Methodological Answer :

-

Substituent Screening : Introduce electron-withdrawing groups (e.g., CF) at the 3-methyl position to enhance binding affinity.

-

Biological Assays : Test derivatives against recombinant carbonic anhydrase isoforms (I, II, VII) using fluorometric activity assays.

-

Computational Modeling : Dock ligands into enzyme active sites (e.g., AutoDock Vina) to predict binding modes and guide synthesis .

Substituent Effect on IC (nM) Isoform Selectivity -CF 12 ± 1.5 (CA II) 10-fold over CA I -NO 45 ± 3.2 (CA VII) 5-fold over CA II Data derived from fluorinated benzenesulfonamide analogs .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Replicate Studies : Ensure consistent assay conditions (pH, temperature, enzyme source).

- Meta-Analysis : Compare data across multiple studies (e.g., PubChem, ChEMBL) to identify outliers.

- Cross-Validation : Use orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic assays) .

Q. What strategies improve regioselective fluorination during synthesis of this compound?

- Methodological Answer :

- Directing Groups : Use methyl or sulfonamide groups to orient fluorine substitution.

- Catalytic Fluorination : Employ Pd-catalyzed C–H activation for precise positioning (e.g., Selectfluor® as F source) .

Q. How is the toxicity profile of this compound evaluated in preclinical studies?

- Methodological Answer :

- In Vitro Assays : MTT assays on HepG2 cells to measure IC for cytotoxicity.

- In Vivo Models : Administer compound to rodents (oral/IP routes) and monitor liver/kidney biomarkers (ALT, creatinine) .

Q. What crystallographic methods confirm the molecular structure of this compound?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: DCM/hexane).

- Refinement : Use SHELXL for structure solution. Key parameters: R < 0.05, wR < 0.12 .

Q. How can pharmacokinetic properties (e.g., solubility, permeability) be optimized for this compound?

- Methodological Answer :

Q. What alternative applications exist for this compound in materials science?

- Methodological Answer :

- Polymer Additives : Incorporate into sulfonated polymers for proton-exchange membranes (test conductivity via impedance spectroscopy).

- Coordination Polymers : Synthesize metal-organic frameworks (MOFs) with Cu nodes for gas storage applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.